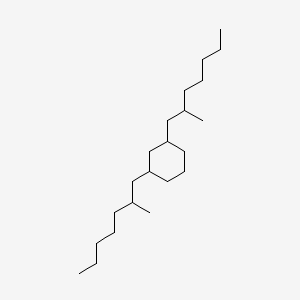
1,3-Bis(2-methylheptyl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2-methylheptyl)cyclohexane, also known as Diethylhexylcyclohexane, is a medium spreading emollient widely used in personal care products. It is a clear, colorless, nonpolar oil with a neutral odor and a mean molecular weight. This compound is particularly valued for its stability across a wide pH range, making it suitable for various formulations, including deodorants, antiperspirants, and hair removal products .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(2-methylheptyl)cyclohexane is synthesized through the alkylation of cyclohexane with diethylhexyl groups. The reaction typically involves the use of a catalyst, such as aluminum chloride, under controlled temperature and pressure conditions. The process ensures the attachment of diethylhexyl groups to the cyclohexane ring, resulting in the formation of Diethylhexylcyclohexane .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation reactors where cyclohexane and diethylhexyl chloride are reacted in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The final product is purified to meet the required specifications for use in personal care formulations .
化学反应分析
Types of Reactions
1,3-Bis(2-methylheptyl)cyclohexane primarily undergoes substitution reactions due to the presence of alkyl groups attached to the cyclohexane ring. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal conditions .
Common Reagents and Conditions
The substitution reactions involving this compound typically require reagents such as halogens or other electrophiles. The reactions are carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from the substitution reactions of this compound include various alkylated derivatives, depending on the nature of the substituent introduced during the reaction .
科学研究应用
1,3-Bis(2-methylheptyl)cyclohexane has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a solvent and a medium for various reactions due to its nonpolar nature and stability. In biology and medicine, this compound is utilized in the formulation of topical treatments and cosmetic products, where it acts as an emollient and enhances the spreadability of active ingredients .
作用机制
The primary mechanism of action of 1,3-Bis(2-methylheptyl)cyclohexane is its ability to act as an emollient, providing a smooth and non-greasy feel to the skin. It forms a thin, protective layer on the skin’s surface, reducing water loss and improving hydration. The molecular targets and pathways involved include the stratum corneum, where this compound interacts with the lipid matrix to enhance skin barrier function .
相似化合物的比较
Similar Compounds
Cetiol CC (Dicaprylyl Carbonate): Known for its fast-spreading properties and dry, velvet skin feel.
Cetiol OE (Dicaprylyl Ether): Similar in its fast-spreading nature and used in sun care products.
Cetiol PGL (Hexyldecanol/Hexyldecyl Laurate): Medium spreading emollient with good skin compatibility.
Uniqueness
1,3-Bis(2-methylheptyl)cyclohexane stands out due to its stability across a wide pH range and its suitability for formulations requiring hydrolysis stability. Its unique chemical structure allows it to provide a balanced spreading value, making it versatile for various personal care applications .
属性
CAS 编号 |
115055-07-7 |
|---|---|
分子式 |
C22H44 |
分子量 |
308.594 |
IUPAC 名称 |
1,3-bis(2-methylheptyl)cyclohexane |
InChI |
InChI=1S/C22H44/c1-5-7-9-12-19(3)16-21-14-11-15-22(18-21)17-20(4)13-10-8-6-2/h19-22H,5-18H2,1-4H3 |
InChI 键 |
PSYCAPKSNKZGTM-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)CC1CCCC(C1)CC(C)CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


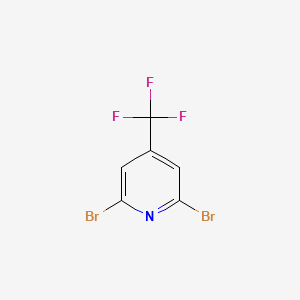
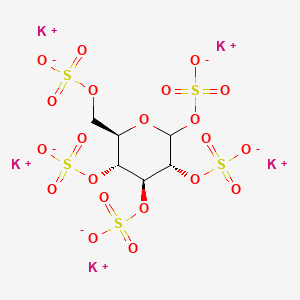

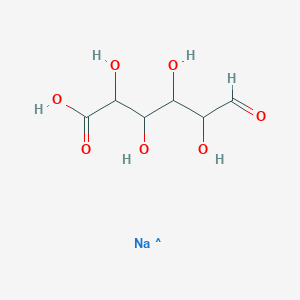


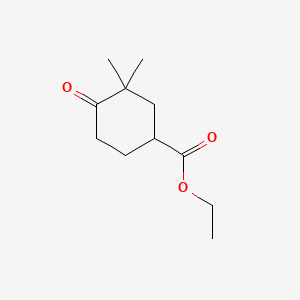
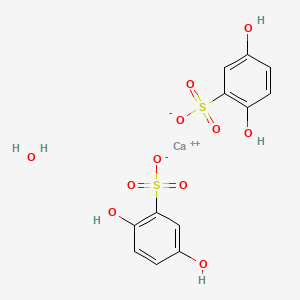
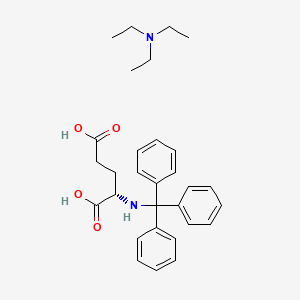
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B569216.png)
